

# Randomized controlled trial comparing nebulised procaterol and salbutamol in acute asthma models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Procaterol |
| Cat. No.:      | B1663013   |

[Get Quote](#)

## A Comparative Analysis of Nebulized Procaterol and Salbutamol in Acute Asthma Management

A Review of a Randomized Controlled Trial for Researchers and Drug Development Professionals

In the management of acute asthma exacerbations, the prompt administration of rapid-acting  $\beta_2$ -agonists is crucial for reversing bronchoconstriction. Among the available options, salbutamol has long been a cornerstone of therapy. However, the exploration of other agents such as **procaterol** continues in the quest for improved therapeutic profiles. This guide provides a detailed comparison of nebulized **procaterol** and salbutamol, drawing upon the findings of a significant randomized, double-blind, parallel-group study, to inform researchers, scientists, and drug development professionals.

## Executive Summary

A randomized controlled trial investigating the efficacy and safety of nebulized **procaterol** versus nebulized salbutamol in patients with moderate acute asthma demonstrated that both treatments were effective in improving lung function and reducing symptoms. The study, conducted by Mangunegoro et al., found no statistically significant difference in the primary efficacy endpoints between the two  $\beta_2$ -agonists, suggesting that **procaterol** is a viable

alternative to salbutamol in this clinical setting. Both medications were well-tolerated by the patient population.

## Data Presentation

While the full quantitative data from the primary study is not publicly available in detail, the published abstract provides a clear qualitative and semi-quantitative comparison of the two treatments. The following tables summarize the key findings.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic              | Procaterol Group (n=68) | Salbutamol Group (n=69) |
|-----------------------------|-------------------------|-------------------------|
| Age (years)                 | Similar between groups  | Similar between groups  |
| Gender Distribution         | Similar between groups  | Similar between groups  |
| Baseline PEFR (% predicted) | Similar between groups  | Similar between groups  |
| Baseline Asthma Score       | Similar between groups  | Similar between groups  |

Note: Specific mean and standard deviation values are not available in the referenced abstract. The study reported that baseline characteristics were similar in both groups.

Table 2: Efficacy Outcomes

| Outcome Measure                 | Procaterol              | Salbutamol              | p-value                                   |
|---------------------------------|-------------------------|-------------------------|-------------------------------------------|
| Improvement in % Predicted PEFR | Significant improvement | Significant improvement | Not specified (similar efficacy reported) |
| Decrease in Asthma Score        | Significant improvement | Significant improvement | Not specified (similar efficacy reported) |

PEFR: Peak Expiratory Flow Rate. Both treatments showed a significant improvement from baseline ( $p < 0.001$ ). The study concluded that procaterol and salbutamol produced similar efficacy in improving % predicted PEFR and decreasing the asthma score.[\[1\]](#)

Table 3: Safety Profile

| Adverse Event     | Procaterol    | Salbutamol    |
|-------------------|---------------|---------------|
| Palpitation       | Low incidence | Low incidence |
| Sinus Tachycardia | Low incidence | Low incidence |

The study reported that both treatments were well-tolerated, and adverse reactions were rare.[\[1\]](#)

## Experimental Protocols

The pivotal study comparing nebulized **procaterol** and salbutamol employed a robust, randomized, double-blind, parallel-group design.[\[1\]](#)

Patient Population: The study enrolled 140 patients diagnosed with moderate acute asthma, as defined by the modified Global Initiative for Asthma (GINA) 1998 guidelines.[1]

Treatment Administration:

- **Procaterol** Group: Patients received three doses of nebulized **procaterol**.
- Salbutamol Group: Patients received three doses of nebulized salbutamol.

Outcome Measures:

- Primary Efficacy Variable: The primary outcome was the improvement in the percentage of predicted Peak Expiratory Flow Rate (PEFR).[1]
- Secondary Efficacy Variable: Secondary outcomes included the improvement in a standardized asthma score and the incidence and severity of adverse events.[1]

## Visualizing the Mechanisms

To understand the pharmacological action of these drugs and the design of the clinical trial, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Procaterol** and Salbutamol.



[Click to download full resolution via product page](#)

Caption: Experimental workflow of the comparative trial.

## Conclusion

The randomized controlled trial comparing nebulized **procaterol** and salbutamol in patients with moderate acute asthma provides evidence that both agents are effective and well-tolerated.<sup>[1]</sup> The study found similar efficacy between **procaterol** and salbutamol in improving lung function and reducing asthma symptoms.<sup>[1]</sup> For researchers and drug development professionals, this suggests that **procaterol** is a comparable therapeutic option to salbutamol in the acute setting. Future research could focus on cost-effectiveness analyses, long-term

outcomes, and potential differences in specific patient subpopulations. The common signaling pathway for both drugs underscores their shared mechanism of action as  $\beta$ 2-adrenergic receptor agonists.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The efficacy of nebulized procaterol versus nebulized salbutamol for the treatment of moderate acute asthma: a randomized, double-blind, parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Randomized controlled trial comparing nebulised procaterol and salbutamol in acute asthma models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663013#randomized-controlled-trial-comparing-nebulised-procaterol-and-salbutamol-in-acute-asthma-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)